molecular formula C9H7F3O3S B1324141 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene CAS No. 898772-29-7

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Cat. No. B1324141
CAS RN: 898772-29-7
M. Wt: 252.21 g/mol
InChI Key: JLAAXBQKIGBHBL-UHFFFAOYSA-N
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Description

“2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is a synthetic compound. It is also known as “1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone” or “1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one” or "2-Thiophenecarboxylic acid, 5-(1,3-dioxolan-2-yl)-, trifluoromethyl ester" .


Synthesis Analysis

The synthesis of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” involves the use of raw materials such as Phosphoric acid, Chloroform, Thiophene, Boron trifluoride diethyl etherate, and Trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular formula of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is C9H7F3O3S. The molecular weight is 252.21 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Organic Semiconductors

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: is a valuable compound in the field of organic semiconductors . Thiophene derivatives are known for their excellent charge-carrier properties, which make them suitable for use in organic field-effect transistors (OFETs). The electron-withdrawing trifluoroacetyl group can enhance the electron affinity of the thiophene, potentially improving the semiconductor’s performance.

OLED Materials

The compound’s structure suggests potential application in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene rings are common in the molecular frameworks of OLED materials due to their ability to transport electrons and holes. The dioxolanyl group could contribute to the thermal stability and morphological control of the emitting layer.

Corrosion Inhibitors

Thiophene derivatives, including 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene , can act as corrosion inhibitors in industrial chemistry . They can form a protective layer on metal surfaces, preventing oxidation and degradation. The trifluoroacetyl moiety might enhance the binding affinity to metal surfaces, improving the inhibition efficiency.

Pharmacological Research

In pharmacology, thiophene derivatives exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects . The specific structure of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene could be explored for its potential biological interactions and therapeutic applications.

DNA Interaction Studies

The compound has been investigated for its interaction with calf thymus DNA . Understanding how it interacts with DNA can provide insights into its potential as a therapeutic agent or a tool in genetic research. The study of its binding mechanisms can also contribute to the design of new drugs.

Advanced Synthesis Methods

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: can be synthesized through various advanced methods, such as the Gewald reaction or the Paal–Knorr synthesis . These methods are significant for producing thiophene derivatives with specific substitutions that can tailor the compound’s properties for desired applications.

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAXBQKIGBHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641889
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898772-29-7
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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